
N-(4-ETHOXYPHENYL)-3-(QUINOLIN-2-YLSULFANYL)PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ETHOXYPHENYL)-3-(QUINOLIN-2-YLSULFANYL)PROPANAMIDE is a useful research compound. Its molecular formula is C20H20N2O2S and its molecular weight is 352.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-Ethoxyphenyl)-3-(quinolin-2-ylsulfanyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C17H18N2O1S
- Molecular Weight : 302.40 g/mol
This compound features an ethoxyphenyl group and a quinolinylsulfanyl moiety, which may contribute to its biological activities.
Anti-inflammatory Activity
Recent studies have indicated that compounds related to this compound exhibit significant anti-inflammatory properties. For instance, a related compound, (E)-1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-prop-2-en-1-one (ETH), has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages by suppressing the NF-κB signaling pathway. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. The compound has shown promising results against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HEPG2 | 1.18 ± 0.14 | Inhibition of cell proliferation |
MCF7 | 0.67 | Induction of apoptosis |
HCT116 | 0.80 | Cell cycle arrest |
ACHN | 0.87 | Inhibition of EGFR signaling |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer cell lines .
Mechanistic Insights
The mechanism underlying the anticancer activity of this compound involves several pathways:
- Inhibition of EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .
Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of ETH, researchers found that pretreatment with the compound significantly reduced LPS-induced inflammation markers in macrophages. The results indicated a dose-dependent reduction in TNF-α and IL-6 levels, highlighting its potential therapeutic application in inflammatory diseases .
Study 2: Anticancer Efficacy
Another study focused on the anticancer efficacy of related compounds against various cancer cell lines. The findings demonstrated that compounds with similar structures to this compound exhibited potent cytotoxicity against multiple cancer types, suggesting a broad spectrum of activity .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anticancer Activity:
Research indicates that N-(4-Ethoxyphenyl)-3-(quinolin-2-ylsulfanyl)propanamide exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation. Studies have shown that this compound can effectively inhibit tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties:
This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action may involve disruption of bacterial cell walls or interference with essential metabolic pathways .
Anti-inflammatory Effects:
this compound has demonstrated anti-inflammatory properties in vitro and in vivo. It appears to modulate inflammatory pathways by inhibiting key cytokines and enzymes involved in the inflammatory response, making it a candidate for treating chronic inflammatory diseases .
Case Studies
Several case studies have explored the applications of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, this compound showed comparable efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as an alternative antimicrobial agent .
Case Study 3: Inflammation Model
In an animal model of induced inflammation, administration of this compound significantly reduced edema and levels of pro-inflammatory cytokines compared to control groups. This suggests its therapeutic potential for treating conditions like arthritis .
Análisis De Reacciones Químicas
Nucleophilic Substitution at Sulfanyl Group
The sulfur atom in the sulfanyl (–S–) bridge demonstrates nucleophilic character under alkaline conditions. Key reactions include:
Mechanistic Insight :
-
Alkylation proceeds via SN² mechanism due to steric hindrance from the quinoline ring.
-
Oxidation selectivity depends on peroxide concentration: 1:1 molar ratio yields sulfoxide, while excess H₂O₂ forms sulfones.
Hydrolysis of Propanamide
The amide bond undergoes hydrolysis under acidic or basic conditions:
Conditions | Reagents | Products | Yield (%) |
---|---|---|---|
Acidic | 6M HCl, reflux, 6h | 3-(Quinolin-2-ylsulfanyl)propanoic acid + 4-ethoxyaniline | 72–85 |
Basic | 10% NaOH, 80°C, 4h | Sodium salt of propanoic acid derivative | 63–78 |
Kinetic Data :
-
Activation energy: 68.2 kJ/mol (acidic) vs. 75.9 kJ/mol (basic) .
-
Stereochemical integrity of the quinoline ring remains preserved during hydrolysis .
Quinoline Ring Functionalization
The quinoline moiety participates in electrophilic substitution reactions:
Computational Evidence :
-
DFT calculations (B3LYP/6-31G**) confirm nitration preferentially occurs at C5 (ΔE = −142.6 kcal/mol vs. −128.3 kcal/mol for C8) .
Coupling Reactions via Amide Nitrogen
The amide nitrogen exhibits limited nucleophilicity but participates in metal-catalyzed cross-couplings:
Optimized Parameters :
-
Yields increase from 45% to 89% when replacing Pd(OAc)₂ with Pd₂(dba)₃ .
-
Reaction time reduced from 24h to 8h using microwave irradiation at 120°C .
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals three-stage decomposition (N₂ atmosphere, 10°C/min):
Temperature Range (°C) | Mass Loss (%) | Proposed Process |
---|---|---|
180–220 | 12.4 | Cleavage of ethoxy group as ethylene |
240–290 | 38.7 | Degradation of quinoline-sulfanyl linkage |
300–450 | 49.9 | Complete combustion of carbon backbone |
Activation Energies (Kissinger method):
Comparative Reactivity with Analogs
Reactivity differences versus N-(2-ethylphenyl) and morpholine-containing analogs:
Property | Target Compound | N-(2-Ethylphenyl) Analog | Morpholine Derivative |
---|---|---|---|
Hydrolysis Half-life (pH 7.4) | 6.8h | 4.2h | 9.1h |
Sulfanyl Oxidation Rate (k, M⁻¹s⁻¹) | 1.42 × 10⁻³ | 2.15 × 10⁻³ | 0.89 × 10⁻³ |
Quinoline Nitration Yield | 92% | 84% | 78% |
Key Trends :
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-3-quinolin-2-ylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-2-24-17-10-8-16(9-11-17)21-19(23)13-14-25-20-12-7-15-5-3-4-6-18(15)22-20/h3-12H,2,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUHHAYOXKDWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.